molecular formula C9H9BrO B172578 4-bromo-2,3-dihydro-1H-inden-2-ol CAS No. 125141-73-3

4-bromo-2,3-dihydro-1H-inden-2-ol

Cat. No.: B172578
CAS No.: 125141-73-3
M. Wt: 213.07 g/mol
InChI Key: HTFAUPNXZOKWLO-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of indan, featuring a hydroxyl group at the second position of the indan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-inden-2-ol typically involves the bromination of 2,3-dihydro-1H-inden-2-ol. One common method is to react 2,3-dihydro-1H-inden-2-ol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the fourth position of the indan ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-bromo-2,3-dihydro-1H-inden-2-one.

    Reduction: Formation of 2,3-dihydro-1H-inden-2-ol.

    Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-dihydro-1H-inden-1-ol
  • 4-Bromo-2,3-dihydro-1H-inden-2-one
  • 2,3-Dihydro-1H-inden-2-ol

Uniqueness

4-Bromo-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the indan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFAUPNXZOKWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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